N-benzyl-2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that features a unique combination of benzyl, thienyl, triazolyl, and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thienyl and bromine substituents. The final steps involve the formation of the benzyl and phenylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-bromoacetamide
- 2-Bromo-N-phenylacetamide
- 4-Bromo-2-nitrobenzaldehyde
Uniqueness
N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H19BrN4OS2 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-benzyl-2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H19BrN4OS2/c1-26-21(19-12-17(23)14-29-19)24-25-22(26)30-15-20(28)27(18-10-6-3-7-11-18)13-16-8-4-2-5-9-16/h2-12,14H,13,15H2,1H3 |
InChI Key |
KAMUQWPAJXCIEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CS4)Br |
Origin of Product |
United States |
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